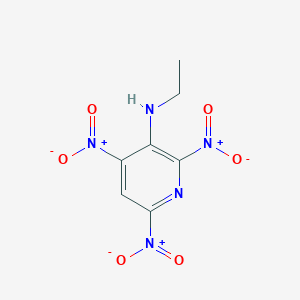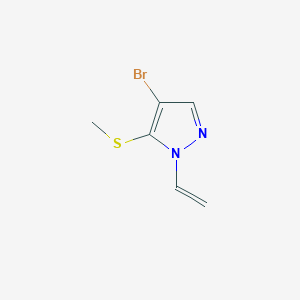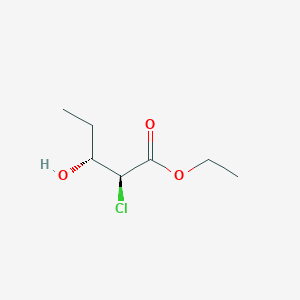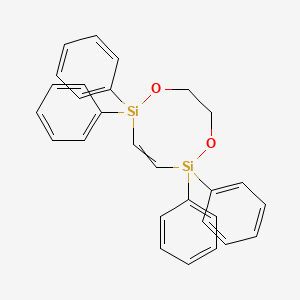
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms and four phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine typically involves the reaction of phenyl-substituted silanes with appropriate reagents under controlled conditions. One common method includes the use of phenyltrichlorosilane and phenylmagnesium bromide, followed by hydrolysis and cyclization to form the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds under inert atmosphere.
Major Products
The major products formed from these reactions include various siloxane and silane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Material Science: As a precursor for the synthesis of advanced materials with unique properties.
Catalysis: In the development of new catalysts for organic reactions.
Pharmaceuticals: Potential use in drug delivery systems due to its unique structure.
Polymer Chemistry: As a building block for the synthesis of novel polymers with enhanced properties.
Mechanism of Action
The mechanism by which 2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
- 1,1-Dimethoxy-2,3,4,5-tetraphenylsilole
- 1,1,2,2-Tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,5-cyclohexadiene
Uniqueness
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine is unique due to its specific arrangement of silicon and phenyl groups, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
920755-42-6 |
|---|---|
Molecular Formula |
C28H26O2Si2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2,2,5,5-tetraphenyl-7,8-dihydro-1,6,2,5-dioxadisilocine |
InChI |
InChI=1S/C28H26O2Si2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-32(30-22-21-29-31,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,23-24H,21-22H2 |
InChI Key |
SETJMOYMHDHCQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si](C=C[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


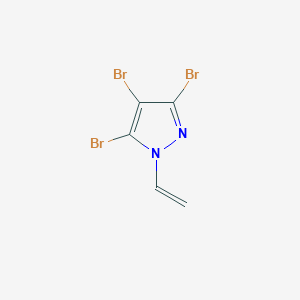
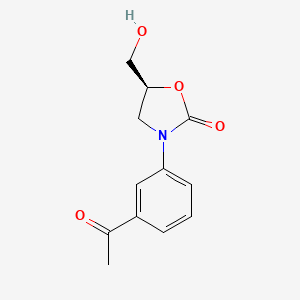
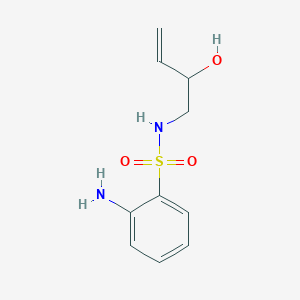
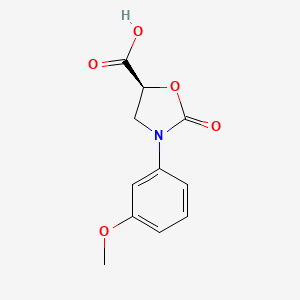
![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
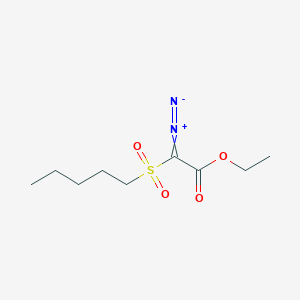
![3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14195051.png)
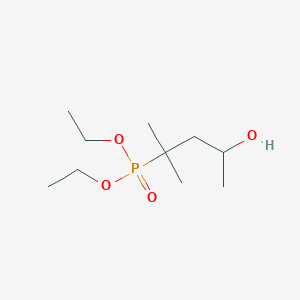
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
